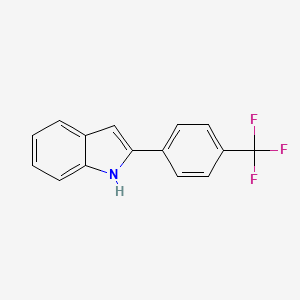

2-(4-Trifluoromethyl-phenyl)-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c16-15(17,18)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)19-14/h1-9,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPAJNQQHGFLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438985 | |

| Record name | 2-(4-Trifluoromethyl-phenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243971-02-0 | |

| Record name | 2-(4-Trifluoromethyl-phenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Trifluoromethyl Phenyl 1h Indole

Established Synthetic Pathways for the Indole (B1671886) Scaffold and its 2-Phenyl Derivatives

The construction of the 2-arylindole core can be achieved through both classical and modern synthetic methods. These approaches offer various pathways to access 2-(4-trifluoromethyl-phenyl)-1H-indole and its analogues, often with high efficiency and regioselectivity.

Classical indole syntheses, such as the Fischer and Nenitzescu reactions, remain fundamental methods for the construction of the indole nucleus. wikipedia.orgwikipedia.org These reactions, discovered over a century ago, have been adapted to produce a wide array of substituted indoles.

The Nenitzescu indole synthesis , on the other hand, involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.orgnumberanalytics.com This reaction proceeds through a Michael addition, followed by a nucleophilic attack and an elimination step. wikipedia.org While the standard Nenitzescu reaction yields 5-hydroxyindoles, modifications would be necessary to apply this method for the direct synthesis of 2-(4-trifluoromethyl-phenyl)-1H-indole, which lacks the 5-hydroxy substituent.

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of 2-arylindoles, offering milder reaction conditions and broader functional group tolerance compared to classical methods. rsc.org Palladium-catalyzed reactions have become a cornerstone for the construction of the C2-aryl bond in indoles.

One prominent palladium-catalyzed approach is the Sonogashira coupling followed by cyclization . This one-pot reaction involves the coupling of a 2-haloaniline with a terminal alkyne, such as 1-ethynyl-4-(trifluoromethyl)benzene, in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov The resulting 2-alkynyl-aniline intermediate then undergoes an intramolecular cyclization to afford the 2-arylindole. This method has been successfully employed for the synthesis of a variety of 2-arylindole derivatives. nih.gov

Another powerful strategy is the palladium-catalyzed direct C-H arylation of indoles . This method avoids the need for pre-functionalized starting materials by directly coupling an indole with an aryl halide. researchgate.netnih.govnih.gov For the synthesis of 2-(4-trifluoromethyl-phenyl)-1H-indole, this would involve the reaction of indole with 1-bromo-4-(trifluoromethyl)benzene in the presence of a palladium catalyst. The reaction often requires a directing group on the indole nitrogen to achieve high regioselectivity at the C2 position.

Furthermore, palladium-catalyzed cyclization of ortho-alkynylanilines with arylsiloxanes has been reported as an efficient route to 2,3-disubstituted indoles. rsc.org This method could potentially be adapted for the synthesis of 2-(4-trifluoromethyl-phenyl)-1H-indole by using an appropriate ortho-alkynylaniline and (4-(trifluoromethyl)phenyl)trimethoxysilane.

| Palladium-Catalyzed Synthesis of 2-Arylindoles | | :--- | :--- | | Starting Materials | 2-iodoaniline, Terminal Alkynes | | Catalyst System | Palladium catalyst, Base | | General Conditions | One-pot reaction | | Products | Diversified 2-arylindole derivatives | | Yields | Moderate to good | This interactive data table is based on a one-pot palladium-catalyzed Sonogashira-type alkynylation and base-assisted cycloaddition for the synthesis of 2-arylindole derivatives. nih.gov

Novel and Sustainable Synthetic Approaches for 2-(4-Trifluoromethyl-phenyl)-1H-indole

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies in organic chemistry. This has led to the exploration of green chemistry principles and advanced technologies like flow chemistry for the synthesis of indole derivatives.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. sruc.ac.ukrsc.org In the context of 2-arylindole synthesis, this can be achieved through the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. For instance, the use of water as a solvent in the synthesis of bis(indolyl)methanes, which are related to indole chemistry, has been demonstrated as a greener alternative to traditional organic solvents. nih.gov The development of nanocatalysts, such as TiO2 nanoparticles, also aligns with green chemistry principles due to their reusability and non-toxic nature. nih.gov While specific examples for the green synthesis of 2-(4-trifluoromethyl-phenyl)-1H-indole are not extensively documented, the general principles of green chemistry can be applied to its synthesis by adapting existing methods to use safer reagents and more sustainable conditions.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including improved reaction control, enhanced safety, and easier scalability. mdpi.comuc.pt The application of flow chemistry to indole synthesis has been demonstrated for various classical and modern reactions. For instance, the Fischer indole synthesis has been successfully performed under continuous flow conditions, leading to a significant reduction in reaction time and an increase in productivity. mdpi.com Similarly, the Cadogan–Sundberg indole synthesis, a deoxygenative cyclization of 2-nitrostilbenes, has been adapted to a continuous flow process using carbon monoxide as a reducing agent in the presence of a palladium catalyst. galchimia.com These examples highlight the potential of flow chemistry for the efficient and scalable production of 2-(4-trifluoromethyl-phenyl)-1H-indole.

| Flow Chemistry in Indole Synthesis | | :--- | :--- | | Reaction Type | Fischer Indole Synthesis | | Conditions | High-temperature/pressure | | Advantages | Reduced reaction time, easy scalability, high productivity | | Example Throughput | 25 g·h−1 | This interactive data table showcases the benefits of continuous flow Fischer indole synthesis under high-temperature/pressure conditions. mdpi.com

Derivatization and Functionalization Strategies of the 2-(4-Trifluoromethyl-phenyl)-1H-indole Core

The 2-(4-trifluoromethyl-phenyl)-1H-indole core can be further modified to generate a library of derivatives with potentially enhanced biological activities. Functionalization can occur at various positions of the indole ring, including the nitrogen atom (N1), the C3 position, and the benzene (B151609) ring.

N-Alkylation: The indole nitrogen is readily deprotonated with a base like sodium hydride (NaH), followed by the addition of an alkylating agent to introduce a substituent at the N1 position. nih.govarkat-usa.org This allows for the synthesis of a wide range of N-alkylated derivatives.

C3-Functionalization: The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. chim.it For instance, 2-phenylindole-3-carboxaldehyde can be synthesized and subsequently converted into various derivatives, such as oximes and cyano compounds. nih.gov

C-H Functionalization: Direct C-H functionalization of the indole ring using transition metal catalysis provides a powerful tool for introducing substituents at specific positions. nih.gov Palladium-catalyzed C-H arylation can be directed to different positions of the indole nucleus, including C4, by using appropriate directing groups. nih.gov This allows for the synthesis of polysubstituted indole derivatives with high regioselectivity.

| Functionalization of 2-Phenylindole (B188600) Derivatives | | :--- | :--- | | Position | Reaction | | N1 | N-Alkylation | | C3 | Electrophilic Substitution (e.g., Vilsmeier-Haack) | | C4 | Palladium-catalyzed C-H Arylation | This interactive data table summarizes common derivatization strategies for the 2-phenylindole core.

Electrophilic and Nucleophilic Substitutions on the Indole Ring and Phenyl Moiety

The indole nucleus is highly susceptible to electrophilic attack due to its high electron density, with the C3 position being the most reactive site. If the C3 position is occupied, electrophilic substitution may occur at the N1 position or, less commonly, at the C5 or C6 positions of the benzene ring portion of the indole.

Electrophilic Substitution:

Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, iodination of the indole anion intermediate can occur selectively at the 3-position using N-iodosuccinimide (NIS) before N-alkylation, yielding 3-iodoindoles in a multi-component synthesis. nih.gov Another example is the C3-H sulfenylation, which can be achieved using reagents like XtalFluor-E, leading to the formation of di-indole sulfides through an electrophilic aromatic substitution mechanism. ed.ac.uk

The electron-withdrawing nature of the trifluoromethyl group on the 2-phenyl substituent generally facilitates electrophilic substitution on the indole ring by further polarizing the molecule. nih.gov However, this same group deactivates the phenyl ring itself, making electrophilic substitution on this moiety challenging.

Nucleophilic Substitution:

Nucleophilic substitution reactions are less common on the indole ring itself unless it is activated by specific substituents. However, the 2-(4-trifluoromethyl-phenyl) group can potentially undergo nucleophilic aromatic substitution (SNAr) where a nucleophile replaces a leaving group (like a halogen) on the phenyl ring. The strong electron-withdrawing -CF3 group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during an SNAr reaction. nih.govresearchgate.net

Research has shown that electron-withdrawing groups on substrates significantly facilitate reactions, sometimes allowing them to proceed to completion even at room temperature. nih.gov For example, a nitro group on the indole ring can be reduced to an amino group using Pd/C and hydrogen, demonstrating a transformation on the indole's benzene ring. nih.gov

Table 1: Summary of Substitution Reactions

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type |

|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS) | C3 | 3-Iodoindole derivatives |

| Sulfenylation | XtalFluor-E | C3 | Di-indole sulfides |

| Nitration | HNO₃/H₂SO₄ | C3, C5 | Nitro-substituted indoles |

N-Substitution Reactions of the Indole Nitrogen

The nitrogen atom in the indole ring is nucleophilic and can be readily substituted. nih.gov This process, known as N-alkylation or N-arylation, is a common strategy to introduce various functional groups, which can significantly alter the molecule's properties.

N-substitution is typically achieved by deprotonating the indole nitrogen with a base to form an indolyl anion, which then acts as a nucleophile, attacking an electrophile such as an alkyl or aryl halide. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and potassium carbonate (K₂CO₃).

A variety of N-substituted indole derivatives can be synthesized using methods like the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular cyclization. organic-chemistry.org This method allows for the construction of the indole skeleton by joining the nitrogen atom on a side chain to the benzene ring, yielding N-arylated and N-alkylated indoles. organic-chemistry.org Another approach involves protecting the indole nitrogen with groups like tert-butyloxycarbonyl (Boc), which can be achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov

Table 2: Examples of N-Substitution Reactions

| Electrophile | Base | Solvent | Product |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | DMF | N-Alkylindole |

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | N-Benzylindole |

| (Boc)₂O | DMAP | Acetonitrile | N-Boc-indole |

Side-Chain Modifications and Linker Attachments

Modifications to the 2-(4-Trifluoromethyl-phenyl)-1H-indole scaffold are often focused on the C3 position of the indole ring. The introduction of a functional "handle" at this position allows for the subsequent attachment of various side chains and linkers.

A common strategy involves the Vilsmeier-Haack formylation of the indole at the C3 position to introduce a carboxaldehyde group (-CHO). This aldehyde group is a versatile intermediate for further transformations. nih.gov For example, it can be reacted with hydroxylamine (B1172632) hydrochloride or similar reagents to form oxime derivatives. nih.govnih.gov It can also react with substituted phenylhydrazines to yield hydrazones or undergo condensation with active methylene (B1212753) compounds. nih.gov

The 3-carboxaldehyde can also be converted into a 3-cyano group. nih.gov These modifications serve to introduce linkers or new functional moieties that can be used to explore the structure-activity relationships of the resulting compounds.

Table 3: Functionalization of Indole C3-Carboxaldehyde

| Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|

| Hydroxylamine HCl | Condensation | Oxime (-CH=NOH) |

| Substituted Phenylhydrazine (B124118) | Condensation | Hydrazone (-CH=N-NH-Ar) |

| 4-Chloro-o-phenylenediamine | Condensation/Cyclization | Benzimidazole (B57391) |

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Trifluoromethyl Phenyl 1h Indole

Single-Crystal X-ray Diffraction Studies for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 2-(4-Trifluoromethyl-phenyl)-1H-indole is not publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, a compound with a similar substitution pattern, reveals a dihedral angle of 30.1(1)° between the benzimidazole (B57391) ring system and the trifluoromethyl-substituted benzene (B151609) ring. researchgate.net In the crystal lattice, molecules are interconnected through N—H···N hydrogen bonds, forming chains. researchgate.net These chains are further organized into a two-dimensional network by weak C—H···F hydrogen bonds and C—H···π interactions. researchgate.net

Similarly, studies on other indole (B1671886) derivatives containing the trifluoromethylphenyl moiety, such as 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), show a crystal structure stabilized by a network of π…π, C–H…π, and C–H…F hydrogen bonds, which dictate the supramolecular assembly. tandfonline.com Based on these related structures, a non-coplanar arrangement between the indole and the trifluoromethyl-phenyl rings in 2-(4-Trifluoromethyl-phenyl)-1H-indole can be anticipated, alongside a rich network of non-covalent interactions governing its crystal packing.

Table 1: Representative Crystallographic Data for a Structurally Related Indole Derivative (Data for 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole)

| Parameter | Value |

| Chemical Formula | C₂₆H₂₁F₃N₂ |

| Molecular Weight | 418.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0033 (3) |

| b (Å) | 12.9427 (3) |

| c (Å) | 16.2699 (7) |

| β (°) | 102.571 (4) |

| Volume (ų) | 2055.96 (12) |

| Z | 4 |

| Key Interactions | Intramolecular C—H⋯F contacts |

This table presents data from a related compound to illustrate typical crystallographic parameters for trifluoromethylated indole derivatives. Source: nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Studies

NMR spectroscopy is indispensable for elucidating the structure of molecules in solution. For 2-(4-Trifluoromethyl-phenyl)-1H-indole, ¹H, ¹³C, and ¹⁹F NMR are the primary nuclei of interest.

¹H NMR: The proton spectrum is expected to show distinct signals for the indole N-H proton, typically as a broad singlet in the downfield region (>8.0 ppm). The aromatic protons on the indole and phenyl rings would appear in the range of 7.0-8.0 ppm, with multiplicities determined by their coupling with adjacent protons.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the electronic environment of the indole ring system. For the related compound 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one, the CF₃ carbon appears as a quartet (¹JCF = 272 Hz) and the phenyl carbon attached to it also shows a quartet (²JCF = 32 Hz). mdpi.com

¹⁹F NMR: This technique is highly specific for the trifluoromethyl group. A single, sharp singlet is expected in the ¹⁹F NMR spectrum (if decoupled from protons), with a chemical shift characteristic of an aryl-CF₃ group. For example, in 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, this signal appears at -60.06 ppm. mdpi.com

Advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the indole and phenyl rings. Solid-state NMR could provide information on the molecular structure and packing in the solid phase, complementing X-ray diffraction data, especially for non-crystalline or microcrystalline samples.

Table 2: Predicted and Representative NMR Data

| Nucleus | Predicted Chemical Shift Range (ppm) | Remarks |

| ¹H (Indole N-H) | > 8.0 | Broad singlet, D₂O exchangeable |

| ¹H (Aromatic) | 7.0 - 8.2 | Complex multiplets |

| ¹³C (Aromatic) | 110 - 140 | Includes signals for 10 unique aromatic carbons |

| ¹³C (CF₃) | ~124 (quartet) | Characteristic C-F coupling (~270-285 Hz) |

| ¹⁹F (CF₃) | -60 to -63 | Singlet (proton decoupled) |

Data compiled and predicted based on literature values for structurally similar compounds. Sources: mdpi.comresearchgate.net

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pathways. For 2-(4-Trifluoromethyl-phenyl)-1H-indole (C₁₅H₁₀F₃N), the calculated monoisotopic mass is 261.0765 g/mol .

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can confirm the elemental formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

Tandem MS (MS/MS) experiments would reveal the characteristic fragmentation pattern. Based on the analysis of related structures, fragmentation is expected to involve the loss of the trifluoromethyl radical (•CF₃) or the neutral molecule hydrogen fluoride (B91410) (HF). For instance, the mass spectrum of a similar compound, 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one, shows fragmentation peaks corresponding to the loss of a hydrogen atom [M-H]⁺ and the loss of a trifluoromethyl group [M-CF₃]⁺. mdpi.com This suggests that a primary fragmentation pathway for 2-(4-Trifluoromethyl-phenyl)-1H-indole would involve the cleavage of the C-CF₃ bond.

Table 3: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Chemical Formula | C₁₅H₁₀F₃N |

| Molecular Weight | 261.24 g/mol |

| Exact Mass (Monoisotopic) | 261.0765 |

| Primary Ion (ESI+) | [M+H]⁺ at m/z 262.0838 |

| Key Fragmentation Ion | [M-CF₃]⁺ at m/z 192.0753 |

Values calculated based on the chemical formula.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectrum of 2-(4-Trifluoromethyl-phenyl)-1H-indole is characterized by vibrations from the indole ring, the phenyl ring, and the trifluoromethyl group.

N-H Vibrations: A characteristic N-H stretching vibration for the indole amine is expected around 3400 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. researchgate.net

C=C Vibrations: Aromatic C=C stretching vibrations from both the indole and phenyl rings are expected in the 1450–1620 cm⁻¹ range. researchgate.net

C-F and CF₃ Vibrations: The trifluoromethyl group gives rise to strong, characteristic absorption bands. The C-F stretching vibrations are particularly intense and typically occur in the 1100–1400 cm⁻¹ region. For a related indenopyrazole, a strong absorption for the Ar-CF₃ group was noted at 1318 cm⁻¹. mdpi.com

Analysis of these spectral bands can confirm the presence of the key functional moieties. Shifts in band positions, particularly for the N-H stretch, can also provide evidence of hydrogen bonding in the solid state.

Table 4: Key Vibrational Frequencies for 2-(4-Trifluoromethyl-phenyl)-1H-indole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Vibration |

| N-H Stretch | ~3400 | Indole ring |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Indole rings |

| Aromatic C=C Stretch | 1450 - 1620 | Phenyl and Indole rings |

| CF₃ Asymmetric Stretch | ~1320 | Trifluoromethyl group |

| CF₃ Symmetric Stretch | ~1150 | Trifluoromethyl group |

| C-H Out-of-Plane Bend | 700 - 900 | Substituted aromatic rings |

Data compiled and predicted based on literature values for indole and trifluoromethyl-substituted aromatics. Sources: mdpi.comresearchgate.net

Chiroptical Properties (Circular Dichroism) and Stereochemical Analysis of Chiral Derivatives (if applicable)

The parent compound, 2-(4-Trifluoromethyl-phenyl)-1H-indole, is achiral. However, chiral derivatives can be synthesized, and their stereochemical properties can be investigated using chiroptical methods like Circular Dichroism (CD) spectroscopy. Chirality could be introduced, for example, by creating atropisomers through restricted rotation around the C-C single bond connecting the phenyl and indole rings if bulky substituents were added, or by substitution on the indole ring with a chiral moiety.

Research on related multi-aryl systems demonstrates that chiral derivatives can exhibit unique photophysical properties. e3s-conferences.orgrsc.org For instance, some chiral fluorophores show Aggregation-Induced Circular Dichroism (AICD), where a strong CD signal is observed only when the molecules aggregate. e3s-conferences.orgrsc.org This phenomenon arises from the transfer of chirality from a chiral center to the molecule's chromophore upon formation of ordered, helical supramolecular structures. rsc.org

While specific CD data for a chiral derivative of 2-(4-Trifluoromethyl-phenyl)-1H-indole is not available, the synthesis of such derivatives is feasible. The study of their chiroptical properties would be essential for applications in chiral recognition, asymmetric catalysis, or materials science. The analysis would involve measuring the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and solution-state conformation of the chiral molecules. e3s-conferences.org

Computational and Theoretical Chemistry Studies of 2 4 Trifluoromethyl Phenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-(4-Trifluoromethyl-phenyl)-1H-indole. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic distribution, and reactivity. mdpi.comnih.gov

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to optimize the molecular geometry of the compound. mdpi.comresearchgate.net These calculations reveal key structural parameters, such as the dihedral angle between the indole (B1671886) ring system and the trifluoromethyl-substituted benzene (B151609) ring. For a related compound, 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, this angle was determined to be 30.1°. researchgate.netnih.gov Such calculations for 2-(4-Trifluoromethyl-phenyl)-1H-indole would elucidate the preferred spatial orientation of its aromatic rings, which is crucial for its interaction with biological targets.

Furthermore, these methods are used to calculate various electronic descriptors that predict reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | 3D charge distribution on the molecule's surface | Identifies regions prone to electrophilic or nucleophilic attack. |

| Dihedral Angle | Angle between the indole and phenyl rings | Defines the molecule's three-dimensional shape and conformation. researchgate.netnih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comnih.govmdpi.com For 2-(4-Trifluoromethyl-phenyl)-1H-indole, MD simulations provide critical insights into its conformational flexibility and how it interacts with potential biological targets, such as proteins or nucleic acids.

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, and the forces on each atom are calculated using a force field (like AMBER or GROMACS). tandfonline.comfrontiersin.org Newton's equations of motion are then solved iteratively to track the trajectory of each atom over a specific period, often nanoseconds to microseconds. mdpi.comnih.gov

This process allows for a detailed exploration of the compound's conformational landscape. By analyzing the simulation trajectory, researchers can identify low-energy conformations, understand the flexibility of different parts of the molecule, and calculate the energetic barriers between different conformational states. The trifluoromethyl group and the phenyl-indole linkage are key areas of interest for such conformational analysis. rsc.orgresearchgate.net

When studying ligand-target interactions, the indole derivative is placed in the binding site of a target protein. The MD simulation then models the dynamic process of binding, revealing how the ligand settles into the binding pocket and which interactions stabilize the complex. nih.gov Key metrics derived from these simulations include:

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of specific parts of the ligand and protein. nih.gov

Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the ligand and the target, which are often crucial for binding affinity. mdpi.com

Binding Free Energy Calculations (e.g., MM/GBSA): Estimates the strength of the ligand-target interaction, which can be correlated with biological activity. nih.gov

These simulations can reveal, for instance, that hydrophobic interactions are the main driving force for binding to a specific target, a common feature for inhibitors of enzymes like CYP51. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of 2-(4-Trifluoromethyl-phenyl)-1H-indole Analogues (Theoretical Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govej-chem.org These models are invaluable for predicting the activity of novel analogues of 2-(4-Trifluoromethyl-phenyl)-1H-indole and for guiding the design of more potent or selective compounds. researchgate.neteurjchem.com

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A series of structurally related indole analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. eurjchem.comnih.gov

Molecular Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. eurjchem.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.goveurjchem.com

For indole derivatives, QSAR studies have successfully identified key molecular features that govern their activity against various targets. eurjchem.com For example, a QSAR model might reveal that higher activity is correlated with specific electronic properties of the substituents on the indole or phenyl ring. These models can then be used to screen virtual libraries of related compounds to prioritize which ones to synthesize and test experimentally. mdpi.com

Table 2: Example of a Generic QSAR Model Equation

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C)

| Component | Description |

| pIC₅₀ | The dependent variable, representing biological activity (logarithmic scale). |

| Descriptors (A, B, C) | Independent variables quantifying molecular properties (e.g., hydrophobicity, electronic effects). |

| Coefficients (β₀, β₁, β₂, β₃) | Regression coefficients determined by the statistical analysis, indicating the weight and direction of each descriptor's influence. |

Molecular Docking and Dynamics Studies for Predicted Biological Target Binding Profiles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-(4-Trifluoromethyl-phenyl)-1H-indole) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govpnrjournal.com It is widely used to predict the binding mode and affinity of a small molecule to a specific biological target.

The docking process involves two main stages:

Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode. nih.gov

For indole derivatives, docking studies have been instrumental in elucidating their mechanism of action. tandfonline.comnih.gov For example, docking 2-(4-Trifluoromethyl-phenyl)-1H-indole into the active site of a target kinase could reveal key interactions. nih.gov The indole N-H group might act as a hydrogen bond donor, while the aromatic rings could form π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. The trifluoromethyl group can also participate in specific interactions, such as halogen bonds or strong hydrophobic contacts. tandfonline.com

Following docking, MD simulations are often performed on the predicted ligand-protein complex to assess its stability and refine the binding pose. nih.gov The simulation provides a dynamic view of the interaction, confirming whether the key interactions identified in the static docking pose are maintained over time. This combined docking and dynamics approach provides a more accurate and reliable prediction of the biological target binding profile. frontiersin.org

Pharmacophore Modeling and De Novo Design Principles Leveraging the Indole Scaffold (Focus on Design Methodologies)

The indole ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component of many natural products and synthetic compounds with a wide range of biological activities. nih.govmdpi.comnih.gov This versatility makes it an excellent starting point for pharmacophore modeling and de novo drug design.

Pharmacophore Modeling A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.com

A pharmacophore model can be generated in two primary ways:

Ligand-Based: By aligning a set of known active molecules and identifying the common chemical features responsible for their activity. nih.gov

Structure-Based: By analyzing the key interaction points between a ligand and its target in an experimentally determined complex structure (e.g., from X-ray crystallography). dovepress.com

Once a pharmacophore model is developed for a target of interest, it can be used as a 3D query to screen large compound libraries to identify novel molecules, potentially with different core scaffolds, that match the pharmacophore and are therefore likely to be active. dovepress.com

De Novo Design De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. nih.govacs.org Leveraging the indole scaffold, this process can be conceptualized as:

Scaffold Placement: The indole core of a molecule like 2-(4-Trifluoromethyl-phenyl)-1H-indole is placed in a key region of the target's active site.

Fragment Growing: The computer algorithm then "grows" new functional groups or fragments onto the indole scaffold, exploring different chemical substitutions and linkages.

Structure Optimization: The newly generated structures are scored based on their predicted binding affinity, synthetic feasibility, and drug-like properties.

This methodology allows for the exploration of vast chemical space to design novel indole derivatives with optimized interactions and potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.commdpi.com

Biological Activity and Mechanistic Investigations of 2 4 Trifluoromethyl Phenyl 1h Indole in Preclinical Models

In Vitro Receptor Binding and Enzyme Inhibition Assays

No specific data is available regarding the receptor binding profile or enzyme inhibition properties of 2-(4-Trifluoromethyl-phenyl)-1H-indole.

Identification of Specific Biological Targets and Pathways

Specific biological targets and pathways for 2-(4-Trifluoromethyl-phenyl)-1H-indole have not been identified in the reviewed literature.

Characterization of Binding Affinities and Modulatory Effects

There is no available information characterizing the binding affinities (e.g., Kᵢ, IC₅₀ values) or modulatory effects of this specific compound on any biological target.

Cellular Pathway Modulation Studies in Relevant Cell Lines

No studies detailing the modulation of cellular pathways by 2-(4-Trifluoromethyl-phenyl)-1H-indole in any cell line have been found.

Investigation of Intracellular Signaling Cascades and Gene Expression Profiles

There is no data on the effects of this compound on intracellular signaling cascades or resulting gene expression profiles.

Modulation of Cellular Regulatory Mechanisms (e.g., cell cycle progression, apoptosis pathways)

While related indole (B1671886) compounds have been shown to affect cell cycle and apoptosis, no such studies have been published for 2-(4-Trifluoromethyl-phenyl)-1H-indole. nih.gov

Preclinical In Vivo Pharmacological Evaluation in Animal Models (Focus on Mechanistic Insights)

No preclinical in vivo studies in animal models have been reported for 2-(4-Trifluoromethyl-phenyl)-1H-indole to evaluate its pharmacological effects or provide mechanistic insights.

Lack of Publicly Available Preclinical Data for 2-(4-Trifluoromethyl-phenyl)-1H-indole

Despite a comprehensive search of scientific literature, no specific preclinical data regarding the biological activity and mechanistic investigations of the chemical compound 2-(4-Trifluoromethyl-phenyl)-1H-indole in animal models is publicly available. Consequently, information pertaining to the assessment of its target engagement, biomarker modulation, or pharmacokinetic and pharmacodynamic (PK/PD) correlation studies in preclinical species could not be located.

The conducted searches for this specific molecule did not yield any research findings detailing its evaluation in in vivo systems. Therefore, data tables and detailed discussions on its effects on biological targets and its behavior within animal models, as requested, cannot be provided at this time. The broader class of 2-phenyl-indole derivatives has been investigated for various biological activities, but per the specific constraints of this request, a discussion of these related but distinct compounds is excluded.

Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical profile of 2-(4-Trifluoromethyl-phenyl)-1H-indole. Without such studies, a detailed and scientifically accurate article on its biological activity and mechanistic properties in preclinical models cannot be generated.

Structure Activity Relationship Sar and Rational Design of 2 4 Trifluoromethyl Phenyl 1h Indole Analogues

Systematic Substitution Effects on the Phenyl Ring and Indole (B1671886) Core on Biological and Spectroscopic Properties

The biological activity of 2-phenylindole (B188600) derivatives can be finely tuned by introducing various substituents on both the 2-phenyl ring and the indole core. These modifications influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with target proteins.

Phenyl Ring Substitutions: Modifications to the 4'-position of the phenyl ring, where the trifluoromethyl group is located in the parent compound, have been extensively studied. The strong electron-withdrawing nature of the CF₃ group often plays a crucial role in the molecule's activity. However, replacing it with other groups can lead to varied outcomes. For instance, in a series of 2-arylindoles evaluated as inhibitors of nitric oxide (NO) production and NFκB, different substituents on the phenyl ring demonstrated a range of potencies. nih.gov

Studies have shown that introducing halogen atoms like fluorine or chlorine can modulate activity. For example, a 4'-fluoro (F) substitution resulted in better inhibitory activity against NO production compared to a 4'-bromo (Br) derivative. nih.gov Similarly, di-substituted phenyl rings, such as those with 3',5'-dimethoxy groups, showed more potent activity in this series than mono-substituted methoxy (B1213986) derivatives. nih.gov The position of the substituent is also critical; a 3'-amino group conferred better inhibition than a 4'-amino group. nih.gov

Indole Core Substitutions: Substitution on the indole nucleus itself is another key strategy for optimizing activity. The nitrogen atom (N-1 position) and the C-3, C-5 positions are common sites for modification. N-alkylation of the indole ring has been explored to improve properties. rsc.org For example, attaching different alkyl groups can alter the compound's lipophilicity and steric profile.

Substitutions at the C-3 position of the 2-phenylindole scaffold have yielded potent inhibitors. The introduction of a carboxaldehyde oxime or a cyano group at this position led to compounds with strong inhibitory activities against both nitrite (B80452) production and NFκB. nih.govrsc.org Furthermore, modifications at the C-5 position of the indole ring have shown significant effects. A 5-nitro (NO₂) group and its reduced form, 5-amino (NH₂), resulted in good inhibitory activities, whereas other substituents like chloro (Cl), cyano (CN), bromo (Br), and methyl (Me) at the same position were only marginally active. nih.gov

The following table summarizes the effects of various substitutions on the 2-phenylindole scaffold on NFκB and Nitric Oxide (NO) inhibition.

| Compound/Modification | Substituent Position | Substituent(s) | Target | IC₅₀ (μM) |

| Phenyl Ring Analogues | ||||

| 2-phenylindole (Lead) | - | - | NO | 38.1 |

| NFκB | 25.4 | |||

| Analogue 10af | 4' | F | NO | 17.9 |

| Analogue 10ag | 3',5' | OMe | NO | 29.6 |

| Analogue 10an | 3' | NH₂ | NO | 30.1 |

| Analogue 10at | 6'-on-naphthalen-2'-yl | MeO | NFκB | 0.6 |

| Indole Core Analogues | ||||

| Analogue 5 | 3 | CH=NOH | NO | 4.4 |

| NFκB | 6.9 | |||

| Analogue 7 | 3 | CN | NO | 4.8 |

| NFκB | 8.5 | |||

| Analogue 10ba | 5 | NO₂ | NO | 11.8 |

| Analogue 10ha | 5 | NH₂ | NO | 21.1 |

Data sourced from studies on nitric oxide synthase and NFκB inhibitors. nih.govrsc.org

Exploration of Bioisosteric Replacements for the Trifluoromethyl Group and Indole Nitrogen

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design used to enhance potency, selectivity, and metabolic stability. nih.gov This approach has been successfully applied to the 2-(4-Trifluoromethyl-phenyl)-1H-indole scaffold.

Trifluoromethyl (CF₃) Group Bioisosteres: The trifluoromethyl group is a common feature in many bioactive molecules due to its high electronegativity, metabolic stability, and ability to increase lipophilicity. However, replacing it with a suitable bioisostere can sometimes lead to surprising and beneficial results. nih.gov

In one study on inhibitors of the AAA ATPase p97, the CF₃ group at the 5-position of an indole ring was replaced with several other groups. nih.gov The pentafluorosulfanyl (SF₅) group, which is larger and more electronegative than CF₃, was expected to be a close match. Surprisingly, the SF₅-analogue was the least active compound in the series, while the trifluoromethoxy (CF₃O) derivative was biochemically the closest match to the original CF₃ compound. This highlights that both steric and electronic features contribute to inhibitory activity in complex ways. nih.gov

In a different context, the CF₃ group has been successfully used as a bioisosteric replacement for an aliphatic nitro (NO₂) group in a series of 2-phenyl-indole-based positive allosteric modulators of the CB1 receptor. nih.govacs.org The nitro group is often considered "non-drug-like," and its replacement is desirable. The resulting CF₃-bearing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro counterparts. nih.govacs.orgebi.ac.uk

The table below illustrates the comparative activity of different bioisosteric replacements for a trifluoromethyl group on an indole scaffold targeting the p97 ATPase.

| Substituent (at C-5) | IC₅₀ (μM) vs. p97 | Electronic Effect |

| CF₃ (Lead) | 4.5 | Electron-withdrawing |

| SF₅ | 21.5 | Strongly electron-withdrawing |

| CF₃O | 5.1 | Electron-withdrawing |

| NO₂ | 0.05 | Strongly electron-withdrawing |

| CH₃ | 0.08 | Electron-donating |

| CH₃O | 0.11 | Electron-donating |

Data sourced from a structure–activity study of p97 inhibitors. nih.gov

Indole Nitrogen Bioisosteres: The indole core itself, particularly the N-H group, can be replaced by other heterocyclic systems to explore new chemical space and improve drug-like properties. The indole N-H is a hydrogen bond donor, and its interaction with target proteins can be critical. acs.org Bioisosteric replacement of the indole scaffold can lead to novel chemotypes with altered selectivity or physical properties. researchgate.net For example, azaindoles, where a carbon atom in the benzene (B151609) ring portion of indole is replaced by a nitrogen atom, are common bioisosteres. acs.org Indazoles and benzimidazoles have also been used as successful indole replacements, preserving key interactions while offering a different core structure. nih.govresearchgate.net

Design Principles for Modulating Compound Selectivity and Potency through Structural Modifications

The rational design of potent and selective analogues of 2-(4-Trifluoromethyl-phenyl)-1H-indole is guided by several key principles derived from extensive SAR studies.

Exploiting Regioisomerism: The spatial arrangement of substituents is critical. A study on COX-2 inhibitors found that while 2-sulfonylphenyl-3-phenyl-indoles were potent and selective, their regioisomers, 2-phenyl-3-sulfonylphenyl-indoles, also acted as highly potent and selective COX-2 inhibitors, with some analogues showing higher activity than the reference drug Celecoxib. nih.govnih.gov This demonstrates that altering the connectivity of the core fragments can lead to significant gains in potency.

Targeting Specific Pockets: For enzyme inhibitors, modifications can be designed to occupy specific binding pockets. For instance, in the design of Mcl-1 inhibitors based on an indole-2-carboxylic acid scaffold, a benzenesulfonyl group was substituted at the N-1 position to access a specific pocket (p1 pocket) in the protein's binding groove, which contributed to enhanced Mcl-1 inhibition and selectivity over the related Bcl-2 protein. nih.gov

Modulating Hydrogen Bonding: The indole N-H acts as a hydrogen bond donor. In the development of G-protein-coupled receptor 84 (GPR84) antagonists, the indole NH was predicted to form a crucial H-bond with the protein backbone. This was supported by the finding that an N-methyl analogue, which cannot act as an H-bond donor, was inactive. acs.org This principle guides modifications around the indole nitrogen to either maintain or disrupt this key interaction to achieve desired activity and selectivity.

Hybridization and Conjugation: Potency can be enhanced by creating hybrid molecules that combine the 2-phenylindole scaffold with another pharmacophore. In the design of selective estrogen receptor modulators (SERMs), novel compounds were created as bisindole structures or were conjugated to a known cytotoxic agent, combretastatin (B1194345) A4. nih.gov This strategy aims to create molecules with dual modes of action or improved targeting.

Scaffold Hopping and Fragment-Based Design Approaches from the 2-(4-Trifluoromethyl-phenyl)-1H-indole Structure

Advanced drug design strategies like scaffold hopping and fragment-based design are powerful tools for discovering novel chemotypes starting from a known active structure like 2-phenylindole. uniroma1.it

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original biological activity. nih.gov It is a valuable technique for generating novel intellectual property and improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it A successful example involved hopping from an indole-2-carboxylic acid scaffold, known to be a selective Mcl-1 inhibitor, to an indazole framework. This transformation resulted in the development of dual inhibitors of both Mcl-1 and Bcl-2, which could offer an enhanced therapeutic effect in certain cancers. nih.govrsc.org Another project used a scaffold hopping strategy to replace a benzofuran (B130515) core with an indole to identify novel anti-tuberculosis compounds. nih.gov

Fragment-Based Design: Fragment-based drug design (FBDD) begins by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. youtube.com These fragments are then grown or linked together to produce a more potent lead compound. The 2-phenylindole structure can serve as a starting point for deconstruction into key fragments. For example, based on a known Mcl-1 inhibitor, researchers deconstructed the molecule and used the 1H-indole-2-carboxylic acid fragment as a starting point. nih.gov By substituting this fragment and growing the molecule to occupy an additional binding pocket, they developed a new, selective inhibitor. Similarly, a fragment-based approach was used to develop inhibitors for the DYRK1A kinase, where a 7-chloro-1H-indole-3-carbonitrile fragment was selected as a template to design smaller and less lipophilic molecules. nih.govresearchgate.net

Prodrug and Targeted Delivery Strategies for the Indole Scaffold (Conceptual and Preclinical Considerations)

To improve the therapeutic potential of indole-based compounds, prodrug and targeted delivery strategies are being explored to overcome challenges such as poor solubility, rapid metabolism, or off-target toxicity.

Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. This approach can significantly enhance properties like oral bioavailability. google.com For indole derivatives, the indole nitrogen is a suitable attachment point for a prodrug moiety. One conceptual strategy involves attaching a phosphate (B84403) group, which can enhance water solubility and improve oral exposure. Upon administration, the phosphate group is cleaved by enzymes in the body to release the active parent drug. google.com Other preclinical studies have developed platinum(IV) prodrugs that incorporate an indole-based derivative in their axial position. These complexes are designed to be kinetically inert and are activated within the body, showing prominent anticancer activity. nih.gov Another approach involves creating prodrugs that are responsive to the tumor microenvironment, such as high levels of glutathione (B108866) (GSH), to achieve targeted drug release. mdpi.com

Targeted Delivery Strategies: Encapsulating indole-based drugs into nanotechnology-based delivery systems is a promising strategy to enhance their efficacy and reduce side effects. nih.gov These systems can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to cancer cells or specific tissues. nih.govresearchgate.net Various nanoformulations, such as nanoparticles, have been investigated for the delivery of approved indole-containing anticancer drugs. nih.gov These advanced delivery systems aim to improve the therapeutic index of potent indole scaffolds by increasing drug concentration at the site of action while minimizing exposure to healthy tissues. nih.govsemanticscholar.org

Advanced Applications and Future Research Directions of 2 4 Trifluoromethyl Phenyl 1h Indole in Chemical Biology and Materials Science

2-(4-Trifluoromethyl-phenyl)-1H-indole as a Chemical Probe for Uncovering Biological Mechanisms

The indole (B1671886) ring is a privileged structure found in numerous biologically active molecules, while the trifluoromethyl group is a key feature in many modern pharmaceuticals, known for enhancing metabolic stability and binding affinity. nih.govbohrium.com The combination of these two moieties in 2-(4-trifluoromethyl-phenyl)-1H-indole creates a powerful tool for chemical biology.

The compound's inherent photophysical properties make it a candidate for use as a fluorescent probe. The strong electron-withdrawing nature of the trifluoromethyl group on the phenyl ring, coupled with the electron-donating indole nucleus, establishes a donor-π-acceptor (D-π-A) system. mdpi.com This architecture is known to produce molecules with interesting optical properties, such as solvatochromism (a change in color with solvent polarity), which can be exploited to probe the microenvironment of biological systems, such as protein binding sites. mdpi.com For instance, derivatives with this D-π-A feature have been investigated for pH sensing, where protonation of the indole nitrogen alters the electronic structure and, consequently, the fluorescence emission. mdpi.com

As a chemical probe, 2-(4-trifluoromethyl-phenyl)-1H-indole and its derivatives can be used to study and target various biological pathways. Indole derivatives are well-documented inhibitors of key enzyme classes, including protein kinases and tubulin, which are crucial in cancer progression. nih.govmdpi.com By using this specific indole as a probe, researchers can investigate enzyme-inhibitor interactions, elucidate mechanisms of action, and identify new therapeutic targets.

Table 1: Potential Biological Targets for Indole-Based Chemical Probes

| Target Class | Biological Role | Potential Application of Probe |

|---|---|---|

| Protein Kinases (e.g., Src, Abl) nih.govthesciencein.org | Signal transduction, cell cycle regulation | Investigating kinase inhibition, mapping active sites |

| Tubulin Polymerization nih.govomicsonline.org | Mitosis, cell division | Studying cell cycle arrest and apoptosis mechanisms |

| Efflux Pumps (e.g., NorA) nih.gov | Bacterial drug resistance | Elucidating mechanisms of antibiotic resistance |

| Cyclooxygenase (COX) Enzymes omicsonline.org | Inflammation and pain pathways | Probing anti-inflammatory mechanisms |

Integration of the Indole Compound into High-Throughput Screening Libraries and Chemical Biology Toolboxes

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast numbers of chemical compounds against biological targets. researchgate.net Chemical biology toolboxes are curated collections of small molecules with well-defined activities used to interrogate biological systems. The 2-(4-trifluoromethyl-phenyl)-1H-indole scaffold is an ideal candidate for inclusion in these libraries due to the established biological relevance of indole derivatives. biosynth.com

The structural versatility of the indole core allows for the creation of large, diverse libraries of related compounds. mdpi.com By modifying substituents on the indole nitrogen or at other positions on the bicyclic ring, chemists can fine-tune the molecule's steric and electronic properties. This diversity is crucial for HTS campaigns, where the goal is to identify "hits"—compounds that interact with a target of interest. A campaign, for example, identified a related indazole compound as a potent antagonist of the TRPA1 ion channel. omicsonline.org

The inclusion of 2-(4-trifluoromethyl-phenyl)-1H-indole in screening libraries provides a starting point for identifying novel inhibitors for a range of diseases. These libraries are screened against targets implicated in cancer, infectious diseases, and neurodegenerative disorders. nih.gov

Table 2: Characteristics of 2-(4-Trifluoromethyl-phenyl)-1H-indole for HTS Library Inclusion

| Feature | Relevance to HTS and Chemical Biology |

|---|---|

| Privileged Scaffold | The indole core is a common motif in known drugs and bioactive molecules. nih.govmdpi.com |

| Synthetic Accessibility | Multiple synthetic routes allow for the generation of diverse derivatives. bohrium.comrsc.org |

| Physicochemical Properties | The trifluoromethyl group can improve metabolic stability and membrane permeability. bohrium.com |

| Functional Handles | The N-H bond and C3 position of the indole ring can be readily modified for library diversification. nih.gov |

Potential Applications of 2-(4-Trifluoromethyl-phenyl)-1H-indole in Advanced Functional Materials (e.g., Optoelectronics, Ligands in Catalysis)

The unique electronic and photophysical properties of 2-(4-trifluoromethyl-phenyl)-1H-indole extend its potential beyond biology into the realm of materials science.

Optoelectronics: As discussed, the D-π-A character of the molecule makes it a candidate for optoelectronic applications. mdpi.com Materials with these properties are sought after for use in Organic Light-Emitting Diodes (OLEDs), sensors, and nonlinear optics. The fluorescence of indole derivatives can be tuned by chemical modification, potentially leading to new emitters for displays and lighting. arxiv.orgmdpi.com The compound's response to environmental stimuli like pH and polarity also suggests its use in developing chemical sensors. mdpi.com

Ligands in Catalysis: While the direct use of 2-(4-trifluoromethyl-phenyl)-1H-indole as a ligand is not extensively documented, the indole scaffold is central to modern catalysis. N-aryl indoles are important structural units in materials and pharmaceuticals, and their synthesis often relies on copper or palladium-catalyzed coupling reactions where indole derivatives act as substrates. researchgate.netresearchgate.net Furthermore, the development of chiral ligands for asymmetric catalysis is a major goal in organic chemistry. The rigid structure of the indole core makes it an attractive backbone for designing new ligands that can control the stereochemical outcome of chemical reactions, such as in the asymmetric Friedel-Crafts alkylation of indoles. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Research Matrices

The study and application of 2-(4-trifluoromethyl-phenyl)-1H-indole rely on robust analytical methods for its characterization, detection, and quantification. A range of modern analytical techniques are employed to study this compound and its derivatives.

Spectroscopic and Crystallographic Methods: The structure and purity of newly synthesized derivatives are routinely confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. nih.gov For definitive structural elucidation, single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov

Chromatographic Techniques: The separation and purification of 2-(4-trifluoromethyl-phenyl)-1H-indole from reaction mixtures are typically achieved using column chromatography or thin-layer chromatography (TLC). For quantitative analysis in complex biological matrices like serum or urine, High-Performance Liquid Chromatography (HPLC) is the method of choice, often coupled with a mass spectrometer (LC-MS) for high sensitivity and specificity.

Fluorometric Analysis: Given the fluorescent properties of some trifluoromethyl-substituted indoles, fluorometry presents a highly sensitive method for their detection. A fluorometric procedure has been developed for related trifluoromethyl-substituted indole compounds, allowing for their quantification in biological samples at concentrations as low as 0.1 µg/mL in serum. This technique relies on extraction from the biological matrix followed by measurement of the fluorescence intensity.

Table 3: Key Analytical Techniques for 2-(4-Trifluoromethyl-phenyl)-1H-indole Research

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Connectivity and chemical environment of atoms (H, C, F). |

| Mass Spectrometry | Molecular weight determination | Molecular formula and fragmentation patterns. |

| X-ray Crystallography | Definitive structure analysis | 3D atomic arrangement, bond lengths, and angles. nih.gov |

| HPLC | Separation and quantification | Purity assessment and concentration measurement in samples. |

| Fluorometry | Sensitive detection | Quantification based on intrinsic fluorescence. |

Future Perspectives for the 2-(4-Trifluoromethyl-phenyl)-1H-indole Scaffold in Driving Innovation in Chemical Research

The 2-(4-trifluoromethyl-phenyl)-1H-indole scaffold is poised to be a significant driver of innovation across multiple scientific disciplines. Its future development will likely focus on several key areas.

First, in medicinal chemistry , the focus will be on optimizing the scaffold to create next-generation therapeutics. This involves synthesizing targeted libraries to improve potency and selectivity against specific biological targets, such as drug-resistant kinases or microbial pathogens. thesciencein.org The exploration of this scaffold could lead to new treatments for cancer and infectious diseases. nih.govnih.gov

Second, in materials science , the unique photophysical properties of this compound will be harnessed to create novel functional materials. mdpi.com Research will likely explore its integration into advanced optoelectronic devices like OLEDs and the development of highly sensitive chemical sensors for environmental or diagnostic applications. arxiv.org

Third, in synthetic chemistry , efforts will continue to develop more efficient, sustainable, and regioselective methods for the synthesis and functionalization of the indole core. bohrium.comnih.govrsc.org Innovations in catalysis, such as C-H activation, will allow chemists to build molecular complexity with greater precision, opening up new avenues for creating novel derivatives. rsc.org

Finally, the convergence of these fields will propel the use of 2-(4-trifluoromethyl-phenyl)-1H-indole and its analogues as sophisticated chemical biology probes . These tools will enable a deeper understanding of complex biological processes at the molecular level, bridging the gap between fundamental chemistry and life sciences and paving the way for future discoveries.

Q & A

(Basic) What are common synthetic routes for preparing 2-(4-Trifluoromethyl-phenyl)-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between indole precursors and trifluoromethyl-substituted aryl halides. For example, outlines a method using N-(2,2-dimethoxyethyl)formamide and TES/TFA for indole functionalization. Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF or PEG-400 enhance reaction efficiency .

- Catalyst use : Copper(I) iodide (CuI) accelerates click chemistry for triazole formation .

- Temperature control : Room-temperature reactions minimize decomposition of sensitive intermediates .

- Purification : Column chromatography with gradients (e.g., 70:30 ethyl acetate:hexane) improves yield (22–42% reported) .

(Advanced) How can QSAR models predict the biological activity of novel 2-(4-Trifluoromethyl-phenyl)-1H-indole derivatives?

Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical molecular descriptors (e.g., logP, H-bond donors) that correlate with bioactivity. demonstrates this for imidazol-5-ones, where Model 1 (R² = 0.92, Q² = 0.85) highlighted steric and electronic effects. Methodological steps include:

- Descriptor calculation : Use software like MOE or Schrödinger to compute 3D molecular parameters.

- Model validation : Cross-validate with metrics like R²pred (>0.6 acceptable) .

- Ligand-based design : Modify substituents on the indole core to optimize predicted IC₅₀ values against targets like Polo-like kinases .

(Basic) Which spectroscopic techniques are essential for characterizing 2-(4-Trifluoromethyl-phenyl)-1H-indole?

Key techniques and their diagnostic features:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., indole NH at δ 10–12 ppm; trifluoromethyl phenyl signals at δ 120–130 ppm) .

- ¹⁹F NMR : Confirm CF₃ group presence (δ -60 to -70 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray crystallography : Resolve spatial arrangement using SHELX-refined datasets (R factor < 0.08) .

(Advanced) How can researchers resolve contradictions in crystallographic data interpretation for this compound?

Conflicts often arise in hydrogen-bonding analysis. shows the indole N–H forms non-classical interactions (e.g., π-system contacts) instead of traditional H-bonds. Strategies include:

- High-resolution data : Collect datasets at low temperatures (93 K) to reduce thermal motion artifacts .

- Software refinement : Use SHELXL for anisotropic displacement parameter modeling .

- Topological analysis : Tools like CrystalExplorer quantify weak interactions (e.g., Hirshfeld surfaces) .

(Advanced) How do molecular docking studies enhance understanding of biological target interactions?

Docking simulations (e.g., AutoDock Vina) predict binding modes to receptors like Plk1. highlights:

- Pocket identification : Map active sites using co-crystallized ligands (e.g., ATP-binding pockets).

- Scoring functions : Rank derivatives by binding affinity (ΔG < -8 kcal/mol suggests strong binding) .

- Dynamic validation : Follow up with molecular dynamics (MD) simulations to assess complex stability over 100 ns .

(Basic) What purification methods are effective for isolating this compound?

- Liquid-liquid extraction : Ethyl acetate/water partitions remove polar byproducts .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates regioisomers .

- Recrystallization : Toluene or ethanol yields high-purity crystals (melting point 182–187°C) .

(Advanced) How do substituent modifications affect pharmacokinetic properties?

shows trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation. Key considerations:

- Lipinski’s Rule of Five : Ensure derivatives have MW < 500, logP < 5, and ≤10 H-bond acceptors/donors .

- Permeability assays : Use Caco-2 cells to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .

(Basic) What parameters are critical for successful X-ray diffraction analysis?

- Crystal quality : Needle-like crystals (0.2 × 0.1 × 0.1 mm³) minimize absorption errors .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and ω-scans for completeness > 98% .

- Refinement : SHELXL restraints for disordered CF₃ groups improve R-factor convergence .

(Advanced) Can computational methods complement experimental stability studies?

Yes. For example:

- DFT calculations : Predict thermodynamic stability (e.g., Gibbs free energy of degradation pathways).

- MD simulations : Assess solvation effects on indole derivatives in aqueous buffers .

(Basic) What safety protocols are essential for handling fluorinated indoles?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., aryl halides).

- PPE : Nitrile gloves and goggles prevent skin/eye contact with corrosive reagents (TFA, CuI) .

- Waste disposal : Neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.